

A Comparative Spectroscopic Guide to Phenylacetic Acid and Its Derivatives

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Compound of Interest

Compound Name: 2-(4-(Methoxymethyl)phenyl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic properties of phenylacetic acid and its derivatives. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for phenylacetic acid and a selection of its derivatives, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

^1H and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm are indicative of the electronic environment of the protons (^1H) and carbons (^{13}C). Data was acquired in deuterated chloroform (CDCl_3) unless otherwise specified.

Compound	Substituent	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
Phenylacetic Acid	H	7.24-7.36 (m, 5H, Ar-H), 3.64 (s, 2H, CH ₂)	177.88 (C=O), 133.18 (Ar-C), 129.34 (Ar-CH), 128.61 (Ar-CH), 127.33 (Ar-CH), 41.01 (CH ₂)
4-Methylphenylacetic Acid	4-CH ₃	7.12-7.17 (m, 4H, Ar-H), 3.60 (s, 2H, CH ₂), 2.32 (s, 3H, CH ₃)	178.21 (C=O), 136.90 (Ar-C), 130.15 (Ar-C), 129.25 (Ar-CH), 129.13 (Ar-CH), 40.58 (CH ₂), 21.00 (CH ₃)
2,4-Dimethylphenylacetic Acid	2,4-(CH ₃) ₂	6.96-7.08 (m, 3H, Ar-H), 3.61 (s, 2H, CH ₂), 2.29 (s, 3H, CH ₃), 2.27 (s, 3H, CH ₃)	Data not readily available in a comparable format.
4-Chlorophenylacetic Acid	4-Cl	7.29 (d, J=8.5 Hz, 2H, Ar-H), 7.22 (d, J=8.5 Hz, 2H, Ar-H), 3.58 (s, 2H, CH ₂)	178.5 (C=O), 133.0 (Ar-C), 132.5 (Ar-C-Cl), 130.5 (Ar-CH), 128.8 (Ar-CH), 40.5 (CH ₂)

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies (cm⁻¹).

Compound	Substituent	Key IR Absorptions (ν , cm^{-1})
Phenylacetic Acid	H	3300-2500 (broad, O-H stretch), 1710 (strong, C=O stretch), 1320-1210 (C-O stretch), 950-910 (O-H bend) [1]
Mandelic Acid	2-OH	3399 (O-H stretch of alcohol), 3030 & 2966 (C-H stretch), 1725 (C=O stretch), 1228 & 1192 (C-H bend)
2-Methylbutyric Acid	(Aliphatic example)	3500-2500 (broad, O-H stretch), 1708 (C=O stretch), 1230 (C-O stretch)[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about conjugated systems in a molecule. The wavelength of maximum absorption (λ_{max}) is reported in nanometers (nm).

Compound	Substituent	λ_{max} (nm)	Solvent
Phenylacetic Acid	H	~258, ~206	Ethanol
Benzoic Acid	(Related Aromatic Acid)	~273, ~230	Water

Note: UV-Vis data for substituted phenylacetic acids can vary significantly based on the nature and position of the substituent.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass-to-charge ratio (m/z) of the most significant fragments is listed.

Compound	Substituent	Key MS Fragments (m/z)
Phenylacetic Acid	H	136 (M ⁺), 91 (base peak, [C ₇ H ₇] ⁺), 65
2,2-Bis(4-chlorophenyl)acetic acid	4-Cl, 4'-Cl, α-(4-chlorophenyl)	282/284/286 (M ⁺), 237/239, 168

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the phenylacetic acid derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.^[3] For quantitative analysis, an internal standard can be added.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:**
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
 - Spectral width: -2 to 12 ppm
- **¹³C NMR Acquisition:**
 - Number of scans: 1024-4096
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled

- Spectral width: 0 to 220 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, for compounds with low melting points, a thin film can be prepared by melting the sample between two salt plates (e.g., NaCl or KBr).
 - Liquid Samples: A thin film of the liquid can be placed between two salt plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid sample cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 16-32
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or the pure solvent).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_{max} .

- Instrumentation: Use a double-beam UV-Vis spectrophotometer.[4]
- Data Acquisition:
 - Scan range: 200-400 nm for aromatic compounds.
 - Scan speed: Medium
 - Slit width: 1-2 nm
- Data Processing: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}). A baseline correction should be performed using a cuvette containing only the solvent.[5]

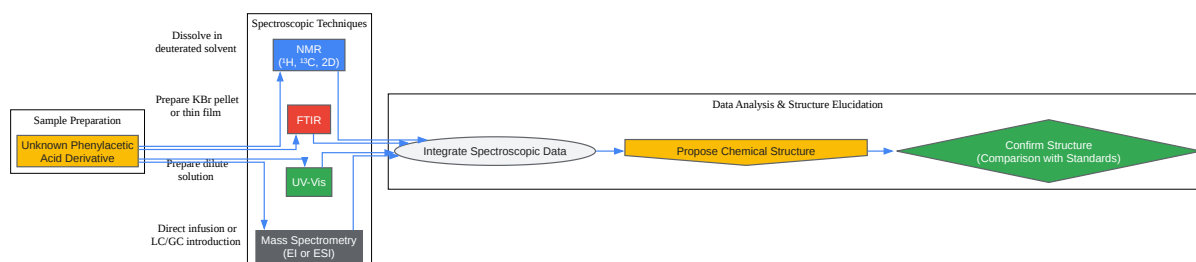
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[6][7]
- Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
- Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition:
 - EI-MS:
 - Electron energy: 70 eV
 - Mass range: m/z 40-500
 - ESI-MS:
 - Can be run in either positive or negative ion mode.

- Typical mobile phases for LC-MS include water, acetonitrile, or methanol with additives like formic acid or ammonium acetate to promote ionization.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak (M^+) and the characteristic fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown phenylacetic acid derivative.



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Spectroscopic analysis workflow for phenylacetic acid derivatives.

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